Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate
Overview
Description
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol . This compound is known for its unique structure, which includes a tricyclic framework. It is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic methods for Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves the hydrogenation of 1,3,4,6-tetrahydro-3a-indene carboxylic acid ethyl ester using palladium hexachloride as a catalyst . The reaction is carried out under hydrogen gas, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of palladium catalysts and hydrogen gas ensures high yield and purity of the final product. Safety measures, including the use of gloves and protective eyewear, are essential during the synthesis process to prevent exposure to potentially harmful chemicals .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is utilized in several scientific research fields:
Biology: The compound is used in the development of biochemical assays and as a reference standard in analytical studies.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The tricyclic structure of the compound also allows it to fit into specific binding sites, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl exo-tricyclo[5.2.1.02,6]decane-endo-2-carboxylate
- Ethyl endo-tricyclo[5.2.1.02,6]decane-exo-2-carboxylate
- Ethyl (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate
Uniqueness
Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity patterns and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
80623-07-0 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-2-15-12(14)13-7-3-4-11(13)9-5-6-10(13)8-9/h9-11H,2-8H2,1H3/t9-,10+,11+,13+/m0/s1 |
InChI Key |
MGQPKOBPXHENPO-SBFPOUOMSA-N |
SMILES |
CCOC(=O)C12CCCC1C3CCC2C3 |
Isomeric SMILES |
CCOC(=O)[C@@]12CCC[C@@H]1[C@H]3CC[C@@H]2C3 |
Canonical SMILES |
CCOC(=O)C12CCCC1C3CCC2C3 |
129520-41-8 80623-07-0 |
|
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.